![molecular formula C10H14ClNO B3096204 1-(3-Chloro-5-methoxyphenyl)propan-1-amine CAS No. 1273608-71-1](/img/structure/B3096204.png)
1-(3-Chloro-5-methoxyphenyl)propan-1-amine
Overview
Description
Scientific Research Applications
Synthetic Applications
Research in synthetic chemistry often explores compounds with chloro, methoxy, and amine functionalities for their utility in creating novel molecules. For example, the reaction of chloral with substituted anilines has led to the formation of various substituted compounds, showcasing the versatility of reactions involving chloro and amine groups (Issac & Tierney, 1996). Such methodologies could be applicable to the synthesis and functionalization of "1-(3-Chloro-5-methoxyphenyl)propan-1-amine," potentially leading to materials with novel properties.
Materials Science
In materials science, the incorporation of specific functional groups can impart desirable characteristics to polymers and coatings. For instance, amine-functionalized metal–organic frameworks (MOFs) have shown promise for CO2 capture due to the strong interaction between CO2 and basic amine functionalities (Lin, Kong, & Chen, 2016). Similarly, compounds like "1-(3-Chloro-5-methoxyphenyl)propan-1-amine" could be explored for functionalizing materials to enhance their interaction with specific molecules or ions.
Environmental Science
The study of environmental contaminants and their remediation is another area where related compounds are of interest. For example, advanced oxidation processes have been effective in mineralizing nitrogen-containing compounds, improving the treatment of aqueous streams containing pollutants (Bhat & Gogate, 2021). Research on "1-(3-Chloro-5-methoxyphenyl)propan-1-amine" could explore its behavior as a potential environmental pollutant or its role in producing or degrading environmental contaminants.
Mechanism of Action
Target of Action
Similar compounds are often involved in reactions with various receptors and enzymes, playing a crucial role in numerous biochemical processes .
Mode of Action
It’s worth noting that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds have been noted to participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been associated with various chemical transformations, such as formal anti-markovnikov alkene hydromethylation .
Action Environment
It’s important to note that environmental conditions, such as temperature and ph, can significantly impact the stability and efficacy of many chemical compounds .
properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTQFKUJUISAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)Cl)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244361 | |
Record name | Benzenemethanamine, 3-chloro-α-ethyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1273608-71-1 | |
Record name | Benzenemethanamine, 3-chloro-α-ethyl-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1273608-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-chloro-α-ethyl-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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